molecular formula C14H19Cl2N3O2S B2995965 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1331119-74-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

Cat. No.: B2995965
CAS No.: 1331119-74-4
M. Wt: 364.29
InChI Key: XVXOBWAONZSCCC-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a benzothiazole-derived acetamide compound featuring a 7-chloro-4-methoxy substitution on the benzothiazole core and a dimethylaminoethyl side chain. Its molecular formula is C14H20ClN3OS·HCl (monoisotopic mass: 313.8 g/mol) . The hydrochloride salt enhances solubility, a common modification in pharmaceutical chemistry to improve bioavailability.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S.ClH/c1-9(19)18(8-7-17(2)3)14-16-12-11(20-4)6-5-10(15)13(12)21-14;/h5-6H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXOBWAONZSCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C)C)C1=NC2=C(C=CC(=C2S1)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a chloro and methoxy group, along with a dimethylaminoethyl acetamide moiety. This structural arrangement is critical for its biological activity, influencing its interaction with target proteins.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. Studies involving cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) have shown that similar compounds can inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Related Benzothiazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound B7A4311.5Inhibition of AKT/ERK pathways
Compound 4iA5492.0Induction of apoptosis
N-(7-chloro...)A431/A549TBDTBD

Findings: The compound's structural similarities to active derivatives suggest potential for similar anticancer efficacy. For instance, compounds like B7 have been shown to significantly reduce IL-6 and TNF-α levels while promoting apoptosis in tested cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds have been shown to reduce the expression of inflammatory cytokines in macrophage models, indicating a promising avenue for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameCytokine TargetedEffect on Cytokine Levels
Compound B7IL-6Decreased
Compound 4iTNF-αDecreased
N-(7-chloro...)TBDTBD

Discussion: The ability of these compounds to modulate inflammatory responses may be attributed to their interference with signaling pathways involved in inflammation, such as NF-kB activation .

Mechanistic Studies

Recent studies have elucidated the mechanisms by which benzothiazole compounds exert their biological effects. For example, docking studies suggest that the compound occupies critical binding pockets in target proteins, facilitating strong interactions that lead to inhibition of enzymatic activity.

Table 3: Binding Affinities and Mechanisms

Compound NameTarget ProteinBinding ModeAffinity (K_i or IC50)
NQO2NQO2Competitive Inhibitor25 nM
KRasG12DKRasG12D·GDPSwitch I/II PocketTBD

Case Studies

  • Study on Cancer Cell Lines: A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines, revealing that certain modifications led to enhanced anticancer activity through apoptosis induction and cell cycle arrest .
  • Inflammation Model: In an inflammation model using RAW264.7 macrophages, compounds similar to N-(7-chloro...) significantly reduced cytokine production, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Substituent Variations

(a) Chlorine and Methoxy Positioning
  • Target Compound : The 7-chloro and 4-methoxy groups on the benzothiazole ring are critical for electronic and steric effects. Chlorine increases lipophilicity, while methoxy may modulate metabolic stability .
  • Analog from : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride Molecular formula: C22H26Cl3N3O2S (avg. mass: 502.88 g/mol). Key differences: Additional 4-chlorophenyl group and diethylaminoethyl chain. The diethylamino group increases hydrophobicity compared to dimethylamino in the target compound .
(b) Methyl vs. Ethoxy Substituents
  • Analog from : N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride Molecular formula: C14H20ClN3OS (313.8 g/mol). Key differences: 4-Methyl substitution instead of 7-chloro-4-methoxy. Methyl groups are less electronegative, reducing polar interactions compared to chlorine and methoxy .

Side Chain Modifications

  • Morpholinoethoxy vs. Dimethylaminoethyl Compounds 8c and 8d ():
  • Feature morpholinoethoxy-phenyl-thiazole acetamide structures.
  • Example: 8c (C22H24ClN3O3S) has a 2-chlorobenzyl group, yielding 21% with mp 114–116°C.
  • Morpholine rings enhance water solubility due to their oxygen-rich structure, contrasting with the dimethylaminoethyl group’s basicity .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound Not reported 7-Cl, 4-OCH3, dimethylaminoethyl
8c () 114–116 Morpholinoethoxy, 2-Cl-benzyl
Compound 9 () 186–187 4-Cl-benzylidene, thioxoacetamide
N-(4-Methylbenzothiazol-2-yl) analog Not reported 4-CH3, dimethylaminoethyl
  • Higher melting points in compounds (e.g., 186–187°C for 9 ) correlate with rigid thioxoacetamide backbones and aromatic substituents . The target compound’s hydrochloride salt likely lowers its melting point compared to neutral analogs.

Molecular Weight and Lipophilicity

  • Target Compound : 313.8 g/mol.
  • Analog: 502.88 g/mol (due to additional 4-chlorophenyl and diethylaminoethyl groups).
  • Increased molecular weight in analogs like ’s compound may reduce membrane permeability but enhance target binding through hydrophobic interactions .

Hydrochloride Salt Formation

  • The target compound’s synthesis likely follows protocols similar to , where hydrochlorides are formed using HCl in dioxane/THF-MeOH mixtures .
  • : Thiadiazole derivatives synthesized via sulfuric acid-mediated cyclization (97.4% yield) highlight alternative routes for heterocyclic systems .

Yield Optimization

  • Yields for benzothiazole analogs vary widely:
    • 8c () : 21% yield.
    • Compound 13 () : 58% yield.
  • Lower yields in morpholinoethoxy derivatives (e.g., 21% for 8c) suggest steric challenges during coupling reactions .

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